molecular formula C16H16N4O2 B2432090 N-(cyanomethyl)-N-cyclopropyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1252149-35-1

N-(cyanomethyl)-N-cyclopropyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2432090
CAS No.: 1252149-35-1
M. Wt: 296.33
InChI Key: XYUDIOOFZWSKQQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound that features a quinazolinone core. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry. This compound, with its unique structural elements, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-cancer, anti-inflammatory, and anti-microbial treatments.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-8-10-20(12-5-6-12)15(21)7-9-19-11-18-14-4-2-1-3-13(14)16(19)22/h1-4,11-12H,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUDIOOFZWSKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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